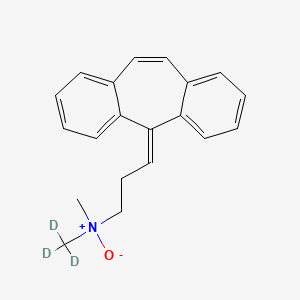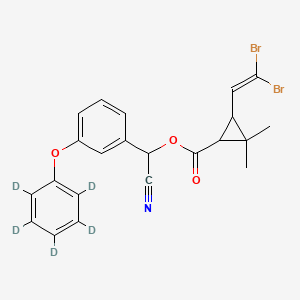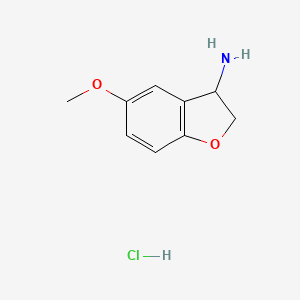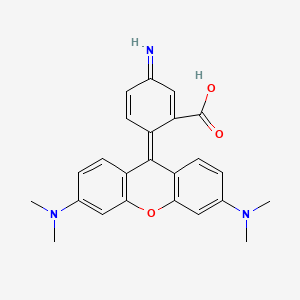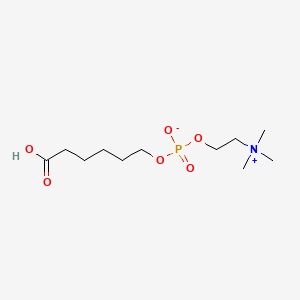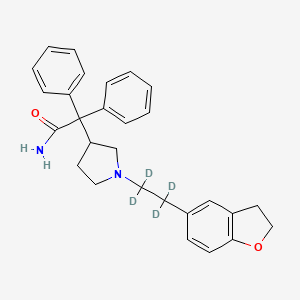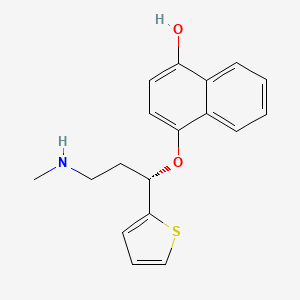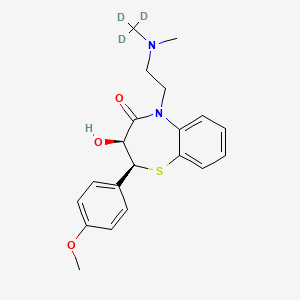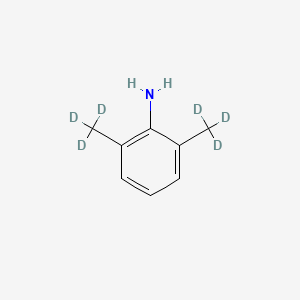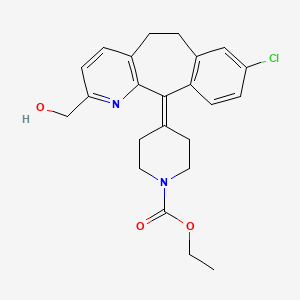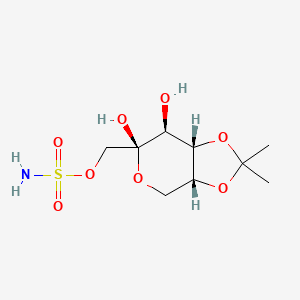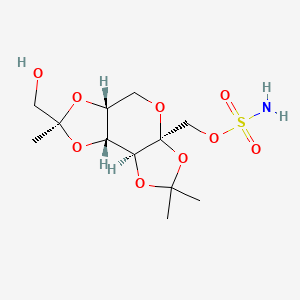
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) is a complex organic compound characterized by its unique structural features. This compound belongs to the class of cyclohexane derivatives, which are known for their stability and versatility in various chemical reactions. The presence of a hydroxyl group and a nitrile group in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- typically involves multi-step organic reactions. One common method includes the initial formation of the cyclohexane ring, followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The hydroxyl group is then added via an oxidation reaction, often using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are often employed in hydrogenation reactions to form the cyclohexane ring. The nitrile group can be introduced using cyanide sources under controlled conditions to ensure safety and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Both the hydroxyl and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylamine.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: Similar in structure but lacks the nitrile group.
Cyclohexanol: Similar in structure but lacks the nitrile group.
Cyclohexanecarboxylic acid: Similar in structure but has a carboxyl group instead of a nitrile group.
Uniqueness
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- is unique due to the presence of both a hydroxyl and a nitrile group in its structure. This combination of functional groups allows it to participate in a wider range of chemical reactions compared to its similar counterparts. Its unique reactivity and stability make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
108168-70-3 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.252 |
IUPAC Name |
(1R,2S)-1-hydroxy-2-propan-2-ylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H17NO/c1-8(2)9-5-3-4-6-10(9,12)7-11/h8-9,12H,3-6H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
NBWURZSRWYYFGI-UWVGGRQHSA-N |
SMILES |
CC(C)C1CCCCC1(C#N)O |
Synonyms |
Cyclohexanecarbonitrile, 1-hydroxy-2-(1-methylethyl)-, (1R,2S)-rel- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


